molecular formula C7H6BF4KO B1324573 Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate CAS No. 850623-62-0

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

Cat. No.: B1324573
CAS No.: 850623-62-0
M. Wt: 232.03 g/mol
InChI Key: WQHFABRJAPVXCJ-UHFFFAOYSA-N
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Description

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC1=C(F)C=C(B-(F)F)C=C1.[K+] . The molecular formula is C7H6BF4KO and the molecular weight is 232.02 .


Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 232.02 and its molecular formula is C7H6BF4KO .

Scientific Research Applications

Crystal Structures and Synthesis

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate's research applications are diverse, starting with foundational studies on its crystal structures. Harrison and Wardell (2014) detailed the crystal structures of potassium trifluorido(4-methoxyphenyl)borate, revealing insights into its coordination polyhedra and stacking sequences, critical for understanding its chemical behavior and potential applications in materials science (Harrison & Wardell, 2014).

Chemical Synthesis

Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which may share synthetic pathways or techniques applicable to this compound, demonstrating the reagent's potential as a versatile component in organometallic chemistry (Molander & Hoag, 2003).

Asymmetric Synthesis and Catalysis

Research by Pupo et al. (2019) on hydrogen bonding phase-transfer catalysis using potassium fluoride highlights the innovative approaches in asymmetric synthesis, potentially extendable to reactions involving this compound for the production of β-fluoroamines with high enantioselectivities (Pupo et al., 2019).

Suzuki-Miyaura Coupling

The utility of aryl trifluoroborates in Suzuki-Miyaura coupling, as discussed by Butters et al. (2010), underscores the roles of endogenous aryl boronic acid and fluoride from potassium trifluoroborates. This research suggests the broader applicability of this compound in facilitating biaryl synthesis through SM coupling, indicating its significance in pharmaceutical and material sciences (Butters et al., 2010).

Liquid Crystalline Media for Smart Windows

Lastly, Dabrowski et al. (2017) explored fluorinated smectics as new liquid crystalline media for smart windows and memory displays, which could be relevant for the applications of this compound in developing advanced materials for electronic and photonic devices (Dabrowski et al., 2017).

Safety and Hazards

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is classified as a combustible solid . It does not have a flash point . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, facilitating the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the biochemical reaction . This process is crucial for the synthesis of complex organic molecules and has implications in drug development and other biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior, including growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . At the molecular level, this compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental setup and conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux . The specific pathways and enzymes involved may vary depending on the cellular context and the presence of other biochemical factors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . Understanding the transport mechanisms is crucial for optimizing the use of this compound in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles within the cell, where it exerts its biochemical effects . The subcellular localization of this compound is an important aspect of its function and can impact its overall efficacy in biochemical reactions .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFABRJAPVXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635788
Record name Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-62-0
Record name Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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